molecular formula C18H17BrFNOS B1325597 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-02-3

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325597
CAS No.: 898783-02-3
M. Wt: 394.3 g/mol
InChI Key: HWQZUIOMSMUZRH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNOS and a molecular weight of 394.3 g/mol. It is a benzophenone derivative, characterized by the presence of bromine, fluorine, and thiomorpholine functional groups. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone involves several steps. One common method includes the reaction of 4-bromo-2-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function. The pathways involved in its mechanism of action depend on the specific biological target being studied.

Comparison with Similar Compounds

4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4-Bromo-2-fluorobenzophenone: Lacks the thiomorpholine group, making it less versatile in certain synthetic applications.

    4-Fluoro-4’-thiomorpholinomethyl benzophenone: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

    4-Bromo-4’-thiomorpholinomethyl benzophenone: Lacks the fluorine atom, which may influence its electronic properties and reactivity

The uniqueness of 4-Bromo-2-fluoro-4’-thiomorpholinomethyl benzophenone lies in its combination of bromine, fluorine, and thiomorpholine functional groups, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQZUIOMSMUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642931
Record name (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-02-3
Record name (4-Bromo-2-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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